4,5-Dimethyl-1-oxidopyrimidin-1-ium
Description
4,5-Dimethyl-1-oxidopyrimidin-1-ium is a pyrimidine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound features methyl substituents at positions 4 and 5 and an oxidized nitrogen (N-oxide) at position 1. This N-oxide group significantly influences its electronic properties, enhancing polarity and reactivity compared to non-oxidized pyrimidines.
Properties
CAS No. |
114969-53-8 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
4,5-dimethyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O/c1-5-3-8(9)4-7-6(5)2/h3-4H,1-2H3 |
InChI Key |
MFDNIKGJRLRWSL-UHFFFAOYSA-N |
SMILES |
CC1=C[N+](=CN=C1C)[O-] |
Canonical SMILES |
CC1=C[N+](=CN=C1C)[O-] |
Synonyms |
Pyrimidine, 4,5-dimethyl-, 1-oxide (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethylpyrimidine 1-oxide can be achieved through several methods. One common approach involves the oxidation of 4,5-dimethylpyrimidine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the oxidizing agent being added to a solution of 4,5-dimethylpyrimidine in an appropriate solvent, such as acetic acid or methanol. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the oxidation is complete.
Industrial Production Methods
In an industrial setting, the production of 4,5-Dimethylpyrimidine 1-oxide may involve more efficient and scalable methods. One such method could be the catalytic oxidation of 4,5-dimethylpyrimidine using a metal catalyst, such as palladium or platinum, in the presence of an oxidizing gas like oxygen. This method allows for continuous production and higher yields, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethylpyrimidine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or even remove it entirely.
Substitution: The methyl groups at the 4th and 5th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, oxygen with metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Higher oxidized pyrimidine derivatives.
Reduction: 4,5-Dimethylpyrimidine or 4,5-dimethylpyrimidine-1-ol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dimethylpyrimidine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dimethylpyrimidine 1-oxide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved would vary based on the specific biological context and target.
Comparison with Similar Compounds
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
